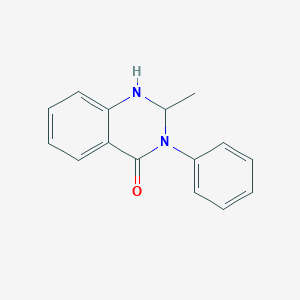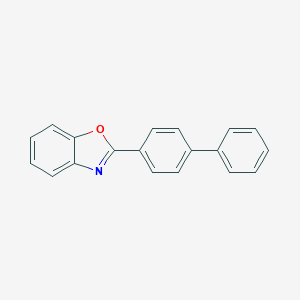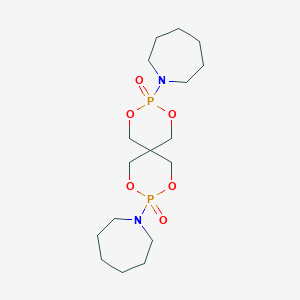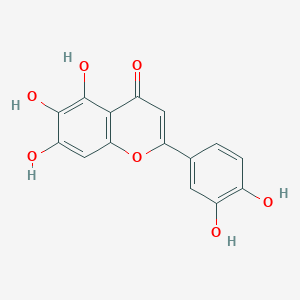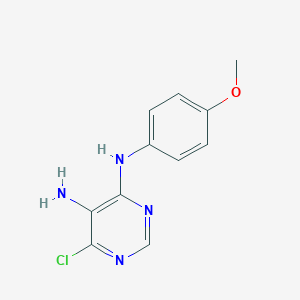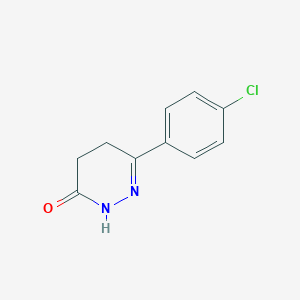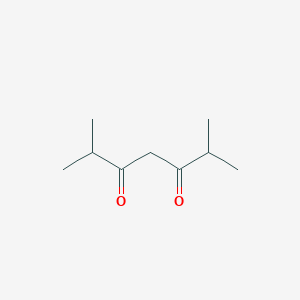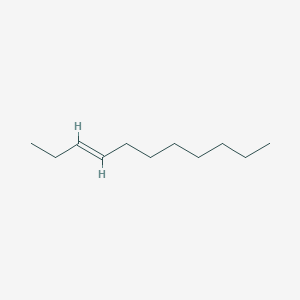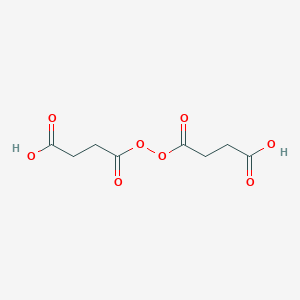
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl- is a chemical compound that is commonly referred to as Me-α-GalNAc. It is a derivative of N-acetylgalactosamine, which is a monosaccharide that is commonly found in the glycoproteins and glycolipids of many organisms. Me-α-GalNAc has been the subject of extensive scientific research due to its potential applications in various fields, including biotechnology, medicine, and materials science.
Mécanisme D'action
Me-α-GalNAc is known to interact with various proteins in the body, including lectins and antibodies. The compound can bind to the carbohydrate-binding sites of these proteins, which can affect their function and activity. Me-α-GalNAc has also been shown to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.
Effets Biochimiques Et Physiologiques
Me-α-GalNAc has been shown to have various biochemical and physiological effects in the body. The compound has been shown to affect the activity of various enzymes and proteins, which can have downstream effects on various cellular processes. Me-α-GalNAc has also been shown to affect the immune system, by modulating the activity of immune cells and affecting the production of antibodies.
Avantages Et Limitations Des Expériences En Laboratoire
Me-α-GalNAc has several advantages for use in lab experiments. The compound is readily available and can be synthesized using a variety of methods. Me-α-GalNAc is also stable and can be stored for long periods of time. However, there are also some limitations to using Me-α-GalNAc in lab experiments. The compound can be difficult to purify, and its interactions with proteins can be complex and difficult to study.
Orientations Futures
There are several future directions for research involving Me-α-GalNAc. One area of research is the development of new methods for synthesizing the compound, which could improve its availability and purity. Another area of research is the investigation of the compound's potential applications in medicine, particularly in the development of new therapies for cancer and viral infections. Additionally, research is needed to better understand the complex interactions between Me-α-GalNAc and proteins in the body, which could lead to the development of new drugs and therapeutic agents.
Méthodes De Synthèse
Me-α-GalNAc can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic methods involve the use of enzymes to catalyze the synthesis of the compound. One of the most commonly used methods for synthesizing Me-α-GalNAc is the chemical synthesis method, which involves the use of protected N-acetylgalactosamine and methyl α-D-galactopyranoside as starting materials.
Applications De Recherche Scientifique
Me-α-GalNAc has been widely studied for its potential applications in various scientific fields. In biotechnology, Me-α-GalNAc has been used as a substrate for the synthesis of glycopeptides and glycoproteins. In medicine, Me-α-GalNAc has been investigated for its potential use in the treatment of various diseases, including cancer and viral infections. In materials science, Me-α-GalNAc has been used as a building block for the synthesis of functional materials, such as hydrogels and nanoparticles.
Propriétés
Numéro CAS |
17296-04-7 |
|---|---|
Nom du produit |
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl- |
Formule moléculaire |
C11H21NO6 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-2,4-dimethoxy-6-(methoxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C11H21NO6/c1-6(13)12-8-10(16-3)9(14)7(5-15-2)18-11(8)17-4/h7-11,14H,5H2,1-4H3,(H,12,13)/t7-,8-,9+,10-,11+/m1/s1 |
Clé InChI |
NPPARDFVQATQFG-NZFPMDFQSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)O)OC |
SMILES |
CC(=O)NC1C(C(C(OC1OC)COC)O)OC |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC)COC)O)OC |
Synonymes |
Methyl 2-(acetylamino)-2-deoxy-3-O,6-O-dimethyl-α-D-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



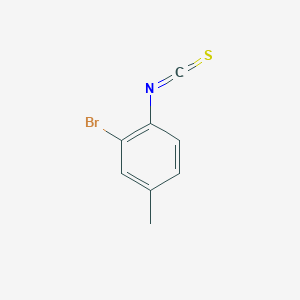
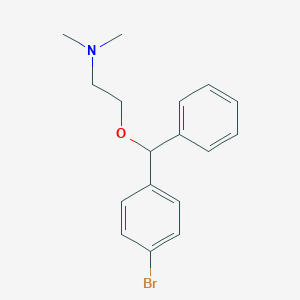
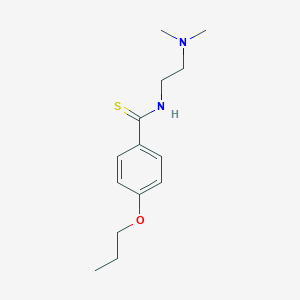
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
